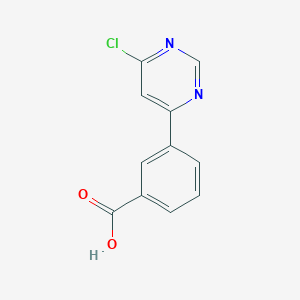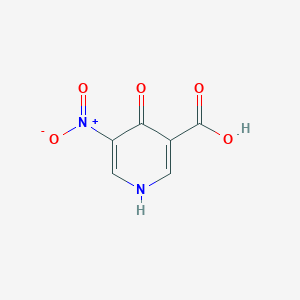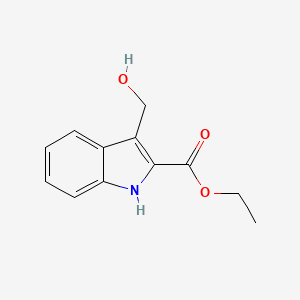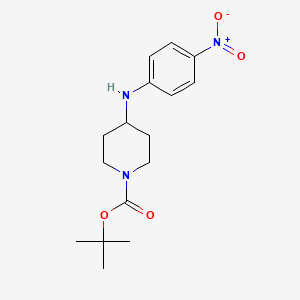
3-(6-Chloropyrimidin-4-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(6-Chloropyrimidin-4-yl)benzoic acid is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom and a benzoic acid moiety. This structure is indicative of potential biological activity, as pyrimidine derivatives are often explored for their pharmaceutical properties. While the specific compound is not directly studied in the provided papers, related compounds with pyrimidine cores have been synthesized and characterized, suggesting a broader interest in this class of compounds for various applications, including as intermediates in pharmaceutical synthesis and as potential antibacterial agents .
Synthesis Analysis
The synthesis of related pyrimidine compounds typically involves the reaction of substituted benzoic acids with various reagents to form the desired pyrimidine ring. For instance, 2-(pyrimidin-2-yl)benzoic acids have been synthesized using a ring contraction approach starting from 2-carbamimidoylbenzoic acid, which then undergoes intramolecular condensation . Another synthesis route involves the reaction of 2-thiouracil derivatives with halogenating agents to form chloropyrimidine intermediates, which can be further functionalized . These methods highlight the versatility of pyrimidine chemistry and the potential pathways that could be adapted for the synthesis of 3-(6-Chloropyrimidin-4-yl)benzoic acid.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like density functional theory (DFT). For example, the crystal structure of a pyrimidine derivative was determined, revealing a U-shaped conformation and specific dihedral angles between the pyrimidine plane and the benzene rings . Additionally, the molecular geometry and electronic properties of these compounds can be investigated using DFT, providing insights into their reactivity and potential interactions with biological targets .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including benzylation, nitrosation, and hydrogen bonding interactions, which can lead to the formation of polymorphs and supramolecular structures . These reactions are not only important for the synthesis of complex molecules but also for understanding the reactivity and stability of the compounds under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chlorine can affect these properties, potentially enhancing the compound's biological activity or altering its pharmacokinetic profile. Theoretical calculations, such as those involving molecular electrostatic potential and frontier molecular orbitals, can provide additional information on the chemical reactivity and potential non-linear optical (NLO) properties of these compounds .
科学研究应用
Condition Optimization for Synthesis
The synthesis of derivatives related to 3-(6-Chloropyrimidin-4-yl)benzoic acid, such as 5-methyl-2-(pyrimidin-2-yl)benzoic acid, has been optimized for improved yield and simplicity. Utilizing palladium-catalyzed Negishi cross-coupling methods and optimizing reaction conditions, researchers have streamlined the synthesis of these compounds, which serve as crucial molecular fragments in the development of therapeutic agents like orexin Filorexant (MK-6096) (Liu, Zhao, Yu, & Liu, 2020).
Fluorescence Probes Development
In the context of detecting highly reactive oxygen species (hROS) and reactive intermediates of peroxidase, novel fluorescence probes have been developed. Compounds like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid and its derivatives have been synthesized to reliably detect and distinguish specific reactive oxygen species, offering valuable tools for biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Exploring Synthesis Routes
New methodologies have been developed for synthesizing 2-(pyrimidin-2-yl)benzoic acids, crucial for creating various pharmaceutical and biochemical compounds. These methods involve the ring contraction of 2-carbamimidoylbenzoic acid with various compounds, showcasing a versatile approach to synthesizing these biologically significant derivatives (Hordiyenko, Tkachuk, Shishkanu, Tkachuk, & Shishkina, 2020).
Environmental Degradation Studies
Studies on the degradation of herbicides like chlorimuron-ethyl by Aspergillus niger have shed light on the environmental fate and breakdown of such compounds. The research highlights the metabolic pathways involved in the degradation process, contributing to a better understanding of environmental bioremediation techniques (Sharma, Banerjee, & Choudhury, 2012).
Antiparasitic Properties Exploration
The in vitro antiparasitic properties of various benzothiazole derivatives against parasites like Leishmania infantum and Trichomonas vaginalis have been investigated. These studies contribute to the development of novel therapeutic agents for combating parasitic infections, highlighting the potential medicinal applications of these compounds (Delmas et al., 2002).
属性
IUPAC Name |
3-(6-chloropyrimidin-4-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-5-9(13-6-14-10)7-2-1-3-8(4-7)11(15)16/h1-6H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMSCKKGELDRSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624687 |
Source


|
| Record name | 3-(6-Chloropyrimidin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Chloropyrimidin-4-yl)benzoic acid | |
CAS RN |
579476-50-9 |
Source


|
| Record name | 3-(6-Chloropyrimidin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)

